8,9-Dehydroestrone-d4
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Overview
Description
8,9-Dehydroestrone-d4 is a deuterated form of 8,9-Dehydroestrone, a naturally occurring estrogen found in horses. It is closely related to other equine estrogens such as equilin, equilenin, and estrone. . The deuterated form, this compound, is often used in scientific research due to its stability and traceability.
Preparation Methods
The synthesis of 8,9-Dehydroestrone-d4 involves the deuteration of 8,9-DehydroestroneThe specific synthetic routes and reaction conditions for this process are not widely documented, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .
Chemical Reactions Analysis
8,9-Dehydroestrone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8,9-Dehydroestrone-d4 is used in various scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: It is used to study the metabolic pathways and biological effects of estrogens.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the behavior of estrogens in the body.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
8,9-Dehydroestrone-d4 exerts its effects by binding to estrogen receptors in the body. It is metabolized to 8,9-dehydro-17β-estradiol, which has a strong affinity for estrogen receptors. This binding activates various molecular pathways involved in the regulation of gene expression, cell growth, and differentiation .
Comparison with Similar Compounds
8,9-Dehydroestrone-d4 is similar to other equine estrogens such as:
- Equilin
- Equilenin
- Estrone
What sets this compound apart is its deuterated form, which provides enhanced stability and traceability in scientific research .
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i3D,7D2,10D |
InChI Key |
OUGSRCWSHMWPQE-JDRUIOPISA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CCC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.